Verapliquinone C

Description

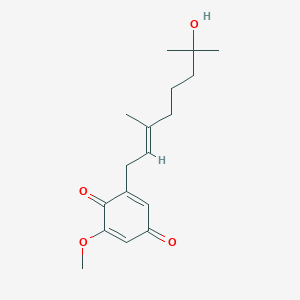

Structure

3D Structure

Properties

CAS No. |

109954-47-4 |

|---|---|

Molecular Formula |

C17H24O4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+ |

InChI Key |

LLFLYROJZGWUAK-KPKJPENVSA-N |

SMILES |

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |

Isomeric SMILES |

C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |

Canonical SMILES |

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |

Origin of Product |

United States |

Isolation and Characterization of Verapliquinone C from Marine Organisms

Discovery and Source Organisms of Verapliquinone C

The discovery of this compound is linked to the investigation of the chemical constituents of marine ascidians. These sessile filter-feeding invertebrates have evolved complex chemical defenses and signaling molecules, leading to the production of unique secondary metabolites.

Ascidians belonging to the genus Aplidium are recognized as a significant source of meroterpenes chemwhat.ptchemwhat.runih.gov. The verapliquinones A-D, including this compound, were initially isolated from an unidentified species of Aplidium (Ascidiacea) chemwhat.runih.gov. This genus is known for its propensity to biosynthesize terpene derivatives nih.gov. Further research has also reported the presence of verapliquinone A in Aplidium scabellum. The isolation of these compounds from different Aplidium species highlights the genus's importance as a source of this class of meroterpenoids.

The initial discovery and isolation of verapliquinones A-D were from an Aplidium species collected off the Breton coast chemwhat.runih.gov. The Breton coast is located in Brittany, a region in northwestern France. Additionally, verapliquinone A has been reported from Aplidium scabellum collected at Rabbit Island in New Zealand. This indicates that verapliquinone-producing Aplidium species are found in geographically distinct marine environments, including the European Atlantic coast and the waters around New Zealand.

Ascidian Species of the Genus Aplidium as Producers of Verapliquinones

Methodologies for the Isolation of this compound and Related Meroterpenoids

The isolation of natural products from marine organisms typically involves a series of steps aimed at extracting, separating, and purifying the target compounds from the complex biological matrix. For meroterpenoids like this compound found in ascidians, the general approach involves initial extraction of the marine organism material using organic solvents.

Following extraction, chromatographic techniques are essential for separating the mixture of compounds present in the extract. Various forms of chromatography, such as column chromatography and high-performance liquid chromatography (HPLC), are commonly employed based on the polarity and chemical properties of the target molecules. For instance, preparative HPLC using a C18 column has been utilized in the purification of related marine natural products. Similarly, preparative thin-layer chromatography (TLC) and HPLC are standard methods for purifying natural compounds.

Structural characterization of the isolated compounds is performed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the planar structure and relative stereochemistry of marine natural products. Verapliquinones A-D were characterized using NMR spectroscopy, which was also instrumental in distinguishing between isomers with geranyl and neryl side chains chemwhat.runih.gov. Mass spectrometry is also typically used to determine the molecular weight and formula of the isolated compounds.

Table 1: Typical Spectroscopic Methods Used in Meroterpenoid Characterization

| Spectroscopic Method | Information Provided | Application in Verapliquinone Studies |

| Nuclear Magnetic Resonance (NMR) | Structural connectivity, functional groups, relative stereochemistry | Used to characterize verapliquinones A-D and distinguish isomers chemwhat.runih.gov. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition | Commonly used to confirm molecular formula of isolated natural products. |

Elucidation of Biosynthetic Pathways of Verapliquinone C

Proposed Mixed Polyketide-Isoprenoid Biogenesis of Meroterpenoids

Meroterpenoids are defined by their hybrid nature, originating from the convergence of polyketide and isoprenoid biosynthetic pathways. nih.gov The polyketide portion is typically assembled by polyketide synthases (PKSs), while the isoprenoid portion is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids. nih.gov These precursors are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The two distinct units are then coupled, often through the action of prenyltransferases. researchgate.net This coupling is a key step in meroterpenoid biosynthesis, linking the aromatic or polyketo portion with the lipophilic terpenoid chain. mdpi.com Subsequent enzymatic modifications, such as cyclizations, oxidations, and rearrangements, contribute to the structural diversity observed in meroterpenoids. beilstein-journals.orgacs.org

Biomimetic Synthesis Approaches and Biosynthetic Intermediates Relevant to Verapliquinone C

Biomimetic synthesis is a strategy that aims to replicate proposed biosynthetic pathways in a laboratory setting, providing insights into the chemical logic and potential intermediates involved in natural product formation. nih.govengineering.org.cn For meroterpenoids, biomimetic approaches have been used to validate hypothesized biosynthetic steps and explore possible reaction cascades. mdpi.comresearchgate.netescholarship.orgnih.gov

While specific detailed biosynthetic intermediates for this compound are not extensively documented in the search results, studies on related marine prenylated quinones and hydroquinones, which share a similar mixed biogenesis, offer relevant insights. For example, investigations into the biosynthesis of naphterpin (B1215475) and marinone, also meroterpenoids, have utilized biomimetic synthesis to understand the formation of their naphthoquinone core through oxidative dearomatization and halogenation reactions. escholarship.org Similarly, biomimetic approaches have been applied to synthesize the core structures of other marine meroterpenoids, such as those with aureane or avarane skeletons, involving characteristic rearrangements of drimane (B1240787) precursors. mdpi.com The isolation of this compound alongside other verapliquinones (A, B, and D) from Aplidium suggests a common biosynthetic origin and potentially shared intermediates within this group of compounds. nih.govresearchgate.net Unexpected products isolated during biomimetic synthesis attempts of related compounds have also included this compound, highlighting the complexity and sometimes unpredictable nature of these biosynthetic-inspired reactions. auckland.ac.nz

Enzymatic and Genetic Aspects of this compound Biosynthesis

The biosynthesis of meroterpenoids is catalyzed by a suite of enzymes encoded by genes often found clustered in microbial genomes. researchgate.netnih.gov Key enzymatic players in meroterpenoid pathways include polyketide synthases (PKSs) for the polyketide portion, prenyltransferases (PTs) for coupling the polyketide and terpenoid units, terpene cyclases (TCs) for cyclizing the terpenoid chain, and various tailoring enzymes such as oxygenases (e.g., cytochrome P450 monooxygenases, FAD-dependent monooxygenases, α-ketoglutarate-dependent dioxygenases) and reductases that modify the basic scaffold. beilstein-journals.orgacs.orgnih.govnih.govmdpi.comrsc.org

Genetic studies, including gene deletion and heterologous expression, have been instrumental in identifying the specific enzymes and genes involved in meroterpenoid biosynthesis in various organisms, particularly fungi and bacteria. nih.govmdpi.com For instance, the biosynthesis of austinol and dehydroaustinol in Aspergillus nidulans involves a non-reducing PKS (AusA) and a prenyltransferase (AusN), encoded by genes located in separate clusters. nih.gov The diversity of meroterpenoid structures is significantly influenced by the action of enzymes like terpene cyclases and α-ketoglutarate-dependent dioxygenases, which catalyze complex cyclization and modification reactions. beilstein-journals.orgnih.gov While specific enzymatic and genetic details directly pertaining to this compound biosynthesis are not detailed in the provided search results, it is highly probable that its formation involves a similar enzymatic machinery, including a PKS, a prenyltransferase, and potentially other modifying enzymes, acting on polyketide and isoprenoid precursors. The identification of gene clusters encoding these enzymes in the source organism (Aplidium sp. or associated microorganisms) would be a crucial step in fully elucidating the biosynthetic pathway of this compound.

Chemical Synthesis and Derivatization of Verapliquinone C and Analogues

Strategies for the Total Synthesis of Verapliquinone Core Structures

The total synthesis of verapliquinone core structures, particularly the 1,4-benzoquinone (B44022) scaffold with isoprenoid side chains, has been approached through various methodologies. These strategies aim to construct the functionalized quinone ring and regioselectively attach the characteristic prenyl groups.

Claisen Rearrangement-Based Methodologies in Verapliquinone Synthesis

Claisen rearrangement has proven to be a valuable tool in the synthesis of naturally occurring 1,4-benzoquinones, including verapliquinones A and B. This sigmatropic rearrangement can be utilized to introduce the carbon framework of the isoprenoid side chain onto a phenolic precursor, which is subsequently oxidized to the quinone. A simple and versatile route to benzoquinones, including the first syntheses of verapliquinones A and B, has been reported utilizing microwave-accelerated Claisen rearrangement of allyl ethers followed by hydrogenation and oxidation to the quinone. nih.govnih.govnih.govr-project.org This methodology involves the formation of allyl aryl ethers, which undergo rearrangement to yield ortho-allylphenols. These phenols can then be oxidized to the corresponding quinones. The synthesis of verapliquinones A and B specifically started from a propargylic alcohol, which was coupled to 2-methoxyphenol to form an aryl alkynyl ether. Hydrogenation of this ether yielded the required allyl aryl ether, which then underwent the Claisen rearrangement. While effective, Claisen rearrangements in the synthesis of substituted aryl allyl ethers can sometimes result in mixtures of alkene isomers, which presents a limitation of the methodology.

Regioselective C-Alkylation Approaches for Quinone Synthesis

Regioselective C-alkylation is a critical step in constructing the substituted quinone core of verapliquinones. Introducing alkyl or prenyl groups at specific positions on the benzoquinone ring or its precursors requires careful control of reaction conditions and reagent selection. Challenges in achieving regioselectivity during the carbon alkylation of phenoxides, such as in the o-prenylation of o-cresol, have been reported, often leading to mixtures of C-alkylated and O-alkylated products. r-project.org Various synthetic strategies have been explored to address these regioselectivity issues in the synthesis of prenylated benzoquinones, including carbon alkylation of phenoxides, directed-o-metallation, metal-halogen exchange, and copper(II) Grignard-type metal halogen exchange. r-project.org Regioselective alkylation of substituted quinones using organocadmium reagents has also been investigated, where the regiochemistry can be influenced by the steric and electronic effects of substituents. For monoalkyl-1,4-benzoquinones, the regioselectivity of conjugate addition reactions can be influenced by the electrophilicity of different positions on the quinone ring and the acidity of intermediate hydroquinones.

Development of Diverse Synthetic Analogues for Structure-Activity Relationship Investigations

The synthesis of diverse synthetic analogues of verapliquinone C and related prenylated benzoquinones is fundamental for conducting structure-activity relationship (SAR) investigations. nih.gov SAR studies aim to correlate structural modifications with changes in biological activity, providing insights into the structural features essential for desired effects. By synthesizing a range of analogues with variations in the isoprenoid side chain length, branching, saturation, and modifications to the quinone core, researchers can systematically explore the impact of these changes on activity. nih.gov This involves designing compounds with altered structural properties, such as hydrophobicity and the length and nature of functional groups attached to specific positions of the quinone core. The synthesis of such analogues allows for comprehensive biological evaluation to identify key structural determinants of activity. nih.gov For prenylated hydroquinones and quinones, SAR studies have indicated that the optimum length of the side chain can influence antimicrobial activity. nih.gov

Synthetic Methodologies for Structural Diversification of this compound Analogues

Structural diversification of this compound analogues involves employing synthetic methodologies that allow for targeted modifications of the molecule. While specific detailed methodologies for the diversification of this compound analogues are not extensively detailed in the provided sources, general approaches for the synthesis of prenylated benzoquinone analogues and marine natural product analogues are relevant. Strategies include the introduction of different alkyl or prenyl side chains, modifications of the quinone ring, and the creation of hybrid molecules. r-project.org

Mechanistic Elucidation of Verapliquinone C Bioactivity

Exploration of Molecular Targets and Pathways

Research into marine natural products structurally similar to Verapliquinone C has indicated potential interactions with various molecular targets and signaling pathways. researchgate.netmdpi.com These interactions can influence a range of cellular functions, particularly in the context of uncontrolled cell growth and survival.

Receptor Binding and Signaling Pathway Modulation

While specific data on this compound's direct receptor binding is limited in the provided search results, studies on related marine natural products have explored their effects on signaling pathways. For instance, some compounds have shown the ability to target kinase pathways. researchgate.net The modulation of such pathways can have downstream effects on cellular processes like proliferation and survival.

Enzyme Inhibition Studies (e.g., Farnesyltransferase, Tyrosine Kinases, Plasma Membrane NADH-Oxidoreductase)

Enzyme inhibition is a significant mechanism by which natural products exert their biological effects. While direct inhibition studies of this compound against specific enzymes like Farnesyltransferase, Tyrosine Kinases, or Plasma Membrane NADH-Oxidoreductase are not explicitly detailed for this compound in the provided text, these enzymes are known targets for other bioactive compounds, including some marine natural products.

Farnesyltransferase inhibitors, for example, block the prenylation of proteins important in cell proliferation and signal transduction pathways, such as Ras. nih.gov Tyrosine kinases are also crucial targets in cancer therapy, and inhibitors can thwart their activity. nih.gov Plasma membrane NADH-oxidoreductase (PMOR) has been identified as an important target for anticancer drugs, and its inhibition can lead to the production of reactive oxygen species and induction of apoptosis. mdpi.comresearchgate.net Studies on thiaplidiaquinones, another class of prenylated benzoquinones from Aplidium conicum, suggest that their pro-apoptotic mechanism may involve the inhibition of the plasma membrane NADH-oxidoreductase system through interference with the coenzyme-Q binding site. mdpi.comresearchgate.net Given the structural similarities among prenylated quinones from Aplidium species, it is plausible that this compound may also interact with some of these enzymatic targets.

Investigation of Cellular Mechanisms

This compound and related marine quinones have been investigated for their effects on fundamental cellular processes, particularly in cancer cells. researchgate.netnih.govresearchgate.net These investigations often focus on how these compounds influence cell growth, division, and death.

Modulation of Cellular Proliferation and Viability

Modulation of cellular proliferation and viability is a key aspect of the bioactivity of many natural products. Assays such as BrdU incorporation, Ki-67 immunocytochemistry, and resazurin (B115843) tests are commonly used to assess these effects. mdpi.comlumiprobe.comwcrj.net While specific data for this compound's impact on proliferation and viability is not provided, related compounds from Aplidium species have demonstrated cytotoxic activity against various human tumor cell lines, indicating their ability to reduce cell viability and inhibit proliferation. researchgate.netnih.govresearchgate.net

Cell Cycle Arrest and Apoptosis Induction Pathways

Cell cycle arrest and the induction of apoptosis are critical mechanisms for eliminating damaged or unwanted cells, and their dysregulation is a hallmark of cancer. nih.govucl.ac.uknih.gov Many anticancer agents exert their effects by inducing cell cycle arrest or triggering programmed cell death (apoptosis). nih.govucl.ac.uk Studies on other Aplidium-derived compounds, such as glabruquinone A, have shown the induction of apoptosis in human tumor cell lines. nih.gov The mechanism of apoptosis induction by some prenylated benzoquinones, like thiaplidiaquinones, has been linked to the production of intracellular reactive oxygen species. mdpi.comresearchgate.net Cell cycle arrest can occur at various phases and is often mediated by the action of cell cycle inhibitors, such as cyclin-dependent kinase inhibitors (CDKIs). frontiersin.org The tumor suppressor protein p53 also plays a crucial role in inducing cell cycle arrest or apoptosis in response to cellular stress or damage. nih.govucl.ac.uknih.govfrontiersin.org While direct evidence for this compound is not available, the observed cytotoxicity of related compounds suggests that this compound may also induce cell cycle arrest and/or apoptosis through similar or related pathways.

Reactive Oxygen Species (ROS) Dynamics and Redox Cycling in Cellular Responses

Reactive oxygen species (ROS) are involved in various cellular processes, acting as signaling molecules at low levels but causing cellular damage and triggering cell death at high levels. nih.govresearchgate.net Quinones are known to undergo redox cycling, a process that can lead to the generation of ROS, such as superoxide (B77818) anion. nih.govresearchgate.net This redox cycling is often catalyzed by NADH-dependent enzymes. researchgate.net The generated ROS can then interact with cellular components, potentially leading to oxidative stress, DNA damage, and the induction of apoptosis. nih.govresearchgate.netmdpi.com

Studies on other marine quinones, including thiaplidiaquinones, have highlighted the role of intracellular ROS production in their pro-apoptotic mechanisms. mdpi.comresearchgate.netmdpi.com Voltammetric studies on these compounds have shown their ability to form semiquinone radical species capable of being reduced or oxidized in the presence of redox-active components like oxygen and ROS, suggesting a link between their cytotoxic potency and their ability to generate radical species. mdpi.com While the direct involvement of ROS and redox cycling in this compound's bioactivity requires specific investigation, the quinone structure of this compound suggests that these mechanisms could play a role in its cellular effects, similar to other bioactive quinones from marine sources. nih.govresearchgate.netmdpi.com

Non-ROS Mediated Biological Mechanisms

Research into other quinone derivatives has occasionally revealed non-ROS dependent modes of action. For instance, studies on certain primin (B192182) analogues indicated antiprotozoal activity that was not associated with ROS generation, suggesting the existence of alternative mechanistic pathways for some compounds within the broader quinone class. These non-ROS mechanisms can involve a variety of cellular targets and pathways, such as intercalation with DNA, inhibition of specific enzymes, or modulation of signal transduction cascades independent of oxidative stress. However, without specific studies on this compound, the exact nature of any potential non-ROS mediated biological mechanisms remains to be elucidated.

Further research is required to fully understand the biological activities of this compound and to identify any non-ROS mediated mechanisms that may contribute to its effects.

Preclinical Assessment of Verapliquinone C and Analogues

In Vitro Biological Activity Screening

In vitro screening assays are fundamental in the early assessment of a compound's potential, providing insights into its efficacy against various biological targets in a controlled laboratory setting.

Antiprotozoal Efficacy Studies (e.g., Plasmodium falciparum, Trypanosoma brucei rhodesiense)

Studies have investigated the antiprotozoal activity of primin (B192182) and its analogues, a class that includes compounds structurally related to verapliquinone C. Primin and several synthesized analogues have shown potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness. jmchemsci.com Some analogues demonstrated IC50 values below 0.05 µg/mL against T. brucei rhodesiense. jmchemsci.com

While primin itself showed only moderate inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, other related compounds have exhibited activity against this pathogen. researchgate.net For instance, scabellone B, a related meroterpenoid, showed selective activity towards P. falciparum with an IC50 of 4.8 µM. mdpi.com The antiprotozoal activity observed for some of these compounds does not appear to be related to the production of reactive oxygen species (ROS). jmchemsci.com

| Compound | Trypanosoma brucei rhodesiense IC50 (µg/mL) | Plasmodium falciparum IC50 (µg/mL) | Cytotoxicity (L6 cells) IC50 (µg/mL) | Selectivity Index (Tbr) |

| Primin | 0.144 µM (0.031 µg/mL) researchgate.net | Moderate researchgate.net | 15.4 µM (3.3 µg/mL) researchgate.net | 270 jmchemsci.com |

| Iso-primin | Potent (<0.05 µg/mL) jmchemsci.com | Not specified | Not specified | 843 jmchemsci.com |

| Analogue 7 | Potent (<0.05 µg/mL) jmchemsci.com | Not specified | Not specified | 246 jmchemsci.com |

| Analogue 9 | Potent (<0.05 µg/mL) jmchemsci.com | Not specified | Not specified | 4433 jmchemsci.com |

| Scabellone B | Not specified | 4.8 µM (1.8 µg/mL) mdpi.com | 65 µM (23.7 µg/mL) mdpi.com | Not specified |

Note: IC50 values are approximate and may vary depending on the specific assay conditions.

Antitumor Activity Profiling in Established Cell Lines

Methoxy-1,4-benzoquinones, including those structurally related to this compound, have been evaluated for their antitumor activity in various established cell lines. Primin, for example, has been reported to exhibit significant antitumor activities. jmchemsci.com Related quinone compounds have shown cytotoxicity against cancer cells. ipp.pt

Studies on synthetic analogues of primin have also assessed their cytotoxicity towards mammalian cell lines, such as the rat skeletal myoblast cell line L6. jmchemsci.com Some primin analogues revealed higher growth inhibition compared to primin and demonstrated high selectivity. jmchemsci.com

Other quinone derivatives and related structures have also been investigated for their cytotoxic and antiproliferative properties against various tumor cell lines. mdpi.com For instance, certain prenylquinones and hydroquinones have induced apoptosis in mouse epidermal cell lines. nih.gov The NCI-60 Human Tumor Cell Lines Screen is a widely used panel for identifying and characterizing compounds with potential anticancer activity across various cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov

Anti-inflammatory Response Evaluation in Cellular Models

Natural products, including those with quinone structures, have been explored for their anti-inflammatory properties. tuwien.atnih.gov While specific studies on the anti-inflammatory response of this compound were not prominently detailed in the provided context, related compounds and phytochemicals have shown anti-inflammatory activity in cellular models. nih.govveterinaryworld.org

For example, certain sesquiterpene lactones have demonstrated anti-inflammatory actions in different cellular models by modulating immune responses. mdpi.com The anti-inflammatory activity of some compounds is associated with the inhibition of pro-inflammatory mediators and signaling pathways, such as NF-κB. nih.govmdpi.com Cellular models like LPS-stimulated macrophages (e.g., RAW 264.7) are commonly used to evaluate anti-inflammatory effects by measuring the reduction of inflammatory markers like nitric oxide (NO), TNF-α, and IL-6. nih.gov

Antimicrobial and Antifungal Spectrum Analysis

The antimicrobial and antifungal properties of natural products, including quinones, have been investigated. nih.govveterinaryworld.orgjapsonline.com Primin, a related methoxy-1,4-benzoquinone, has been reported to exhibit significant antibacterial activities. jmchemsci.com

Studies have assessed the antimicrobial activity of various plant extracts and isolated compounds against a range of bacterial and fungal strains. japsonline.comunifal-mg.edu.brnih.govresearchgate.net For instance, wood vinegar, which contains phenolic compounds, has demonstrated antimicrobial and antifungal effects against bacteria and yeasts, although the activity can be influenced by pH. scielo.br Resveratrol, a polyphenolic antioxidant, also displays antimicrobial activity against a wide range of bacterial and fungal species in vitro. nih.gov

While the specific antimicrobial and antifungal spectrum of this compound was not extensively detailed in the provided information, the known activities of related quinones and natural products suggest this is an area of relevant preclinical assessment.

In Vivo Efficacy and Mechanistic Studies in Preclinical Models

Following promising in vitro results, compounds proceed to in vivo studies to evaluate their efficacy and understand their mechanisms of action within a living organism.

Future Directions in Verapliquinone C Research

Development of Novel Synthetic Methodologies for Diversification and Scalability

The synthesis of natural products like Verapliquinone C is crucial for providing sufficient material for comprehensive biological evaluation and for generating analogs with potentially improved properties. Existing research on related verapliquinones, such as Verapliquinones A and B, has demonstrated synthetic routes involving steps like Claisen rearrangement nih.govr-project.org. However, the synthesis of prenylated quinones can present challenges, particularly concerning regioselectivity.

Future research should focus on developing novel synthetic methodologies specifically tailored for this compound. This includes exploring more efficient, cost-effective, and environmentally friendly routes. Key areas of investigation could involve:

Stereoselective Synthesis: this compound, depending on its exact structure (particularly regarding the prenyl side chain geometry), may exist as isomers. Developing stereoselective synthetic methods would be essential to obtain pure isomers for accurate biological assessment.

Scalable Synthesis: Current isolation methods from marine organisms may yield limited quantities. Developing scalable synthetic strategies is critical to provide sufficient material for extensive in vitro and in vivo studies, and potentially for commercial production.

Diversity-Oriented Synthesis (DOS): Exploring DOS approaches could allow for the rapid generation of a library of this compound analogs with modifications on the quinone ring or the prenyl side chain. This would facilitate comprehensive structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: Utilizing flow chemistry techniques and automation could offer advantages in terms of reaction control, reproducibility, and scalability for the synthesis of this compound and its derivatives.

Overcoming challenges in regioselective C-alkylation, as highlighted in the synthesis of other prenylated benzoquinones, will be a key focus in developing efficient routes to this compound.

Advanced Mechanistic Studies on Specific Molecular Interactions and Pathway Perturbations

While the specific biological activities of this compound are not extensively detailed in the available literature, related marine quinones have demonstrated various effects, including cytotoxicity and anti-inflammatory activities nih.gov. Understanding the precise molecular mechanisms by which this compound exerts its effects is a critical future research direction.

Advanced mechanistic studies could involve:

Target Identification: Employing techniques such as activity-based protein profiling, pull-down assays, and thermal proteome profiling to identify the specific protein targets that this compound interacts with in biological systems.

Cellular Pathway Analysis: Investigating the impact of this compound on key cellular pathways using techniques like transcriptomics, proteomics, and metabolomics. This could reveal how the compound perturbs cellular processes.

Redox Cycling and ROS Production: Given that many quinones participate in redox cycling and can induce the production of reactive oxygen species (ROS), future studies should investigate if this compound exhibits similar properties and how this contributes to its biological effects.

Enzyme Inhibition/Activation Studies: Based on potential target predictions or pathway analysis, detailed kinetic studies could be performed to understand how this compound interacts with specific enzymes. For example, related quinones have been shown to inhibit enzymes like NADH-oxidoreductase.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs with specific structural modifications will be crucial for understanding which parts of the molecule are responsible for its activity and mechanism nih.gov.

Table 1 provides a conceptual overview of potential future mechanistic studies.

| Research Area | Key Techniques | Expected Outcome |

| Target Identification | Activity-based protein profiling, Pull-down assays, Thermal proteome profiling | Identification of direct protein binding partners of this compound. |

| Cellular Pathway Analysis | Transcriptomics, Proteomics, Metabolomics | Understanding the impact of this compound on cellular processes and networks. |

| Redox Cycling/ROS Production | Electrochemical methods, ROS detection assays | Determination of this compound's redox properties and ability to generate ROS. |

| Enzyme Interaction Studies | Enzyme kinetics, Binding assays | Characterization of this compound's effects on specific enzyme activities. |

| Structure-Activity Relationship | Synthesis of analogs, Biological assays | Correlation of structural features with specific biological activities. |

Exploration of Synergistic Biological Activities with Existing Therapeutic Agents

Natural products can sometimes exhibit enhanced biological effects when combined with other therapeutic agents, a phenomenon known as synergy. Exploring potential synergistic interactions between this compound and existing drugs is a promising avenue for future research.

Future studies in this area could include:

Combination Screening: High-throughput screening of this compound in combination with libraries of approved drugs or investigational compounds to identify synergistic pairs for specific biological endpoints (e.g., cytotoxicity against cancer cells, antimicrobial activity).

Mechanism of Synergy: Investigating the underlying mechanisms responsible for observed synergistic effects. This could involve studying how this compound influences the pharmacokinetics or pharmacodynamics of the co-administered drug, or how the combination impacts multiple targets or pathways simultaneously.

Evaluation in Disease Models: Testing promising synergistic combinations in relevant in vitro and in vivo disease models to validate their efficacy and assess potential benefits compared to single-agent treatment.

Combinations with Chemotherapy: Given the cytotoxic potential of some related quinones, exploring combinations of this compound with standard chemotherapeutic agents could be particularly relevant, potentially helping to overcome drug resistance.

Table 2 illustrates a hypothetical framework for evaluating synergistic activity.

| Combination Partner (Hypothetical) | Biological Endpoint (Hypothetical) | Expected Outcome (Synergy/Additivity/Antagonism) | Potential Mechanism of Interaction |

| Drug A | Cancer Cell Viability | Synergy | Inhibition of efflux pumps |

| Drug B | Bacterial Growth | Additivity | Independent mechanisms of action |

| Drug C | Inflammation | Synergy | Modulation of inflammatory pathway |

Bioengineering Approaches for Enhanced Production and Derivatization of this compound

The isolation of natural products from their native sources, such as marine ascidians in the case of this compound, can be challenging and may not be sustainable for large-scale production. Bioengineering approaches offer alternative strategies for enhanced production and for generating novel derivatives.

Future research could explore:

Aquaculture and Mariculture: Developing optimized methods for the aquaculture or mariculture of the Aplidium species that produce this compound to ensure a more sustainable and controlled source of the compound.

Microbial Fermentation: Investigating the possibility of identifying or engineering microorganisms capable of producing this compound or its precursors through fermentation. This could involve isolating endosymbiotic microorganisms from the ascidian or engineering heterologous expression systems in suitable microbial hosts.

Biosynthetic Pathway Elucidation and Engineering: Detailed studies to elucidate the complete biosynthetic pathway of this compound in Aplidium or associated microorganisms. This knowledge could then be used to engineer host organisms for increased production or to introduce modifications leading to novel analogs.

Enzymatic Derivatization: Identifying or engineering enzymes that can perform specific chemical transformations on this compound or its precursors, allowing for the biocatalytic synthesis of derivatives with potentially altered properties.

Bioengineering efforts in other areas, such as the production of bacterial cellulose (B213188) or spider silk proteins, demonstrate the potential of these approaches for natural product production and modification. Applying similar strategies to this compound could significantly enhance its availability for research and development.

Q & A

Q. How can researchers design experiments to distinguish this compound’s direct effects from off-target interactions?

- Methodological Answer : Employ CRISPR-based gene knockout models to silence putative targets. Use orthogonal assays (e.g., thermal shift assays for target engagement) alongside phenotypic screens. Validate specificity via competitive binding assays with known inhibitors .

Ethical & Reproducibility Considerations

Q. What steps are essential for ensuring ethical compliance in this compound research involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approvals (IACUC) and include detailed protocols for anesthesia, euthanasia, and sample size justification. Share raw data via repositories like Figshare to enable third-party verification .

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer : Standardize protocols using platforms like protocols.io . Share characterized compound samples with collaborators, accompanied by certificates of analysis (CoA). Use electronic lab notebooks (ELNs) for real-time data tracking and audit trails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.